1-(1,3-thiazol-2-yl)propan-1-ol
Description
Properties
CAS No. |
89464-29-9 |
|---|---|
Molecular Formula |
C6H9NOS |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 1,3 Thiazol 2 Yl Propan 1 Ol
Classical and Conventional Routes to 1-(1,3-thiazol-2-yl)propan-1-ol
Conventional methods for the synthesis of 1-(1,3-thiazol-2-yl)propan-1-ol primarily involve the reduction of the corresponding ketone or the addition of organometallic reagents to an aldehyde.
Carbonyl Reduction Strategies for Thiazolyl Ketones
A common and straightforward method for the synthesis of 1-(1,3-thiazol-2-yl)propan-1-ol is the reduction of 2-propionylthiazole. This transformation is typically achieved using hydride-donating reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent frequently used for this purpose. commonorganicchemistry.commasterorganicchemistry.com It effectively reduces aldehydes and ketones to their corresponding alcohols. commonorganicchemistry.commasterorganicchemistry.com The reaction is generally performed in a protic solvent like methanol (B129727) or ethanol. commonorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone, forming an alkoxide intermediate. Subsequent protonation of this intermediate by the solvent yields the desired secondary alcohol. youtube.com While NaBH₄ is a convenient reagent, it's important to note that it can also act as a base and may deprotonate water and alcohols. masterorganicchemistry.com
Table 1: Common Reducing Agents for Thiazolyl Ketones
| Reagent | Solvent | Key Features |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for aldehydes and ketones. commonorganicchemistry.commasterorganicchemistry.com |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful, reduces a wider range of functional groups. |
This table is based on general organic chemistry principles and the cited sources.
Grignard and Organolithium Additions to Thiazole (B1198619) Carbaldehydes
An alternative classical route involves the reaction of an organometallic reagent with thiazole-2-carbaldehyde. Both Grignard reagents and organolithium reagents are suitable for this carbon-carbon bond-forming reaction.
Grignard reagents , such as ethylmagnesium bromide (CH₃CH₂MgBr), are prepared by reacting an alkyl halide with magnesium metal. brainly.insnggdcg.ac.in These reagents are highly nucleophilic and readily add to the carbonyl carbon of aldehydes. snggdcg.ac.inmasterorganicchemistry.com The reaction with thiazole-2-carbaldehyde would proceed via a nucleophilic addition mechanism to form a magnesium alkoxide intermediate, which upon acidic workup, yields 1-(1,3-thiazol-2-yl)propan-1-ol. sarthaks.com It's worth noting that the preparation of thiazole Grignard reagents themselves can be achieved through a halogen-magnesium exchange reaction. google.com
Organolithium reagents , like ethyllithium (B1215237) (CH₃CH₂Li), are also potent nucleophiles and can be used in a similar fashion to Grignard reagents. wikipedia.orgmasterorganicchemistry.com They add to aldehydes and ketones to produce alcohols after an acidic workup. masterorganicchemistry.com The reaction of ethyllithium with thiazole-2-carbaldehyde would also afford the desired secondary alcohol. masterorganicchemistry.com In some cases, organolithium reagents can be more reactive than their Grignard counterparts. wikipedia.org
Table 2: Organometallic Additions to Thiazole-2-carbaldehyde
| Reagent | Intermediate | Product after Workup |
| Ethylmagnesium Bromide | Magnesium Alkoxide | 1-(1,3-thiazol-2-yl)propan-1-ol |
| Ethyllithium | Lithium Alkoxide | 1-(1,3-thiazol-2-yl)propan-1-ol |
This table is based on general organic chemistry principles and the cited sources.
Asymmetric Synthesis of Chiral 1-(1,3-thiazol-2-yl)propan-1-ol
The synthesis of enantiomerically pure or enriched 1-(1,3-thiazol-2-yl)propan-1-ol is of significant interest due to the importance of chirality in biologically active compounds. Several asymmetric strategies have been developed to achieve this.
Enantioselective Catalytic Hydrogenation and Transfer Hydrogenation
Asymmetric hydrogenation and transfer hydrogenation of the prochiral ketone, 2-propionylthiazole, are powerful methods for producing chiral 1-(1,3-thiazol-2-yl)propan-1-ol. These reactions utilize chiral metal catalysts to control the stereochemical outcome.
Enantioselective catalytic hydrogenation involves the use of molecular hydrogen (H₂) in the presence of a chiral catalyst, often a ruthenium complex. nih.govnih.gov For instance, ruthenium catalysts bearing chiral diphosphine ligands have been shown to be highly effective in the asymmetric hydrogenation of various ketones, affording the corresponding chiral alcohols with high enantioselectivity. nih.govnih.gov
Asymmetric transfer hydrogenation offers an alternative to using gaseous hydrogen. nih.gov In this method, a hydrogen donor, such as isopropanol (B130326) or formic acid, is used in conjunction with a chiral transition metal catalyst, like a rhodium or ruthenium complex. nih.govnih.gov These catalysts facilitate the transfer of hydrogen from the donor to the ketone in a stereoselective manner. nih.gov
Table 3: Catalytic Systems for Asymmetric Hydrogenation
| Method | Catalyst Type | Hydrogen Source | Key Feature |
| Enantioselective Hydrogenation | Chiral Ruthenium-diphosphine complexes | H₂ gas | High enantioselectivity. nih.govnih.gov |
| Asymmetric Transfer Hydrogenation | Chiral Rhodium or Ruthenium complexes | Isopropanol, Formic acid | Avoids the use of high-pressure H₂. nih.govnih.gov |
This table is based on the cited research articles.
Stereoselective Alkylation and Addition Reactions
Stereoselective alkylation and addition reactions, often employing chiral auxiliaries, provide another avenue to chiral 1-(1,3-thiazol-2-yl)propan-1-ol. researchgate.net
Stereoselective alkylation can be achieved by using a chiral auxiliary to direct the approach of an electrophile to a nucleophilic carbon. researchgate.net While not directly applied to the synthesis of the target molecule in the provided search results, the principle involves attaching a chiral molecule to a precursor, performing a diastereoselective reaction, and then cleaving the auxiliary.
Stereoselective addition reactions to an aldehyde can also be controlled by a chiral auxiliary. acs.org For example, a chiral oxazolidine (B1195125) can be used to direct the addition of a nucleophile to an aldehyde, leading to the formation of a chiral alcohol with high diastereoselectivity. nih.gov This approach could theoretically be adapted to the synthesis of 1-(1,3-thiazol-2-yl)propan-1-ol by using a chiral auxiliary attached to a thiazole-containing starting material.
Biocatalytic Approaches to Chiral Thiazolyl Alcohols
Biocatalysis, utilizing whole cells or isolated enzymes, offers a green and highly selective method for the synthesis of chiral alcohols. nih.gov
Baker's yeast (Saccharomyces cerevisiae) has been historically used for the asymmetric reduction of prochiral ketones. nih.govacgpubs.org The enzymes within the yeast can reduce ketones to alcohols, often with a high degree of enantioselectivity. youtube.combiomedpharmajournal.org The reaction is typically carried out in water with a sugar source like sucrose (B13894) or glucose to provide the necessary reducing equivalents (NADPH) for the enzymatic reduction. acgpubs.orgyoutube.com
More recently, the use of isolated ketoreductases has become more prevalent, largely making yeast-based reductions obsolete for many applications. nih.gov These enzymes offer a broader substrate range and often exhibit exquisite selectivities, making them the preferred method for many ketone reductions. nih.gov
Table 4: Biocatalytic Reduction of 2-Propionylthiazole
| Biocatalyst | Key Features |
| Baker's Yeast | Readily available, environmentally friendly. nih.govacgpubs.org |
| Isolated Ketoreductases | High selectivity and broad substrate scope. nih.gov |
This table is based on the cited research articles.
Chiral Auxiliary and Chiral Pool Strategies
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org The auxiliary is then removed to yield the enantiomerically enriched product. wikipedia.org A variety of chiral auxiliaries have been developed, including oxazolidinones, camphorsultams, and those derived from amino alcohols. wikipedia.orgscielo.org.mx For instance, N-acyl-1,3-oxazolidinethiones have been utilized in aldol-type reactions to produce "Evans syn" and "non-Evans syn" aldol (B89426) adducts with high selectivity by adjusting the reaction conditions. scielo.org.mx The choice of the auxiliary and reaction conditions is crucial in determining the stereochemical outcome. scielo.org.mx
The chiral pool strategy utilizes readily available, naturally occurring chiral molecules like amino acids, terpenes, and carbohydrates as starting materials. mdpi.comnih.gov These molecules provide a cost-effective and abundant source of chirality for the synthesis of complex target molecules. mdpi.comnih.gov For example, α-amino acids are versatile chiral pool sources for establishing key stereocenters in the synthesis of bioactive natural products. mdpi.com The inherent chirality of the starting material is transferred through a series of reactions to the final product. uvic.ca
Table 1: Comparison of Chiral Auxiliary and Chiral Pool Strategies
| Feature | Chiral Auxiliary Strategy | Chiral Pool Strategy |
| Source of Chirality | External chiral molecule temporarily attached. wikipedia.orgscielo.org.mx | Naturally occurring chiral starting material. mdpi.comnih.gov |
| Process | Attachment of auxiliary, diastereoselective reaction, removal of auxiliary. wikipedia.org | Sequential modification of the chiral starting material. mdpi.com |
| Advantages | Predictable stereocontrol, high diastereoselectivity. wikipedia.orgscielo.org.mx | Readily available and inexpensive starting materials, inherent chirality. mdpi.comnih.gov |
| Disadvantages | Requires additional steps for attachment and removal of the auxiliary. scielo.org.mx | Limited to the available chiral pool, may require extensive synthetic modifications. |
Novel Synthetic Pathway Development for Enhanced Efficiency and Sustainability
Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of 1-(1,3-thiazol-2-yl)propan-1-ol and related thiazolyl alcohols. These novel approaches aim to improve reaction yields, reduce waste, and utilize safer reagents and conditions.
Flow Chemistry and Continuous Synthesis of Thiazolyl Alcohols
Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the synthesis of various organic compounds, including heterocyclic molecules. researchgate.netuc.pt This technique offers several advantages over traditional batch processes, such as enhanced safety, better control over reaction parameters, and the potential for scalability. organic-chemistry.org In a flow system, reagents are continuously pumped through a reactor, allowing for precise control of temperature, pressure, and reaction time. uc.pt This can lead to improved yields and selectivities, as well as the ability to safely handle hazardous intermediates. organic-chemistry.org The direct azidation of alcohols has been successfully performed in a continuous-flow setup, highlighting the potential of this technology for the safe and efficient synthesis of functionalized alcohols. organic-chemistry.orgresearchgate.net While specific examples for 1-(1,3-thiazol-2-yl)propan-1-ol are still emerging, the continuous-flow synthesis of other alcohols and heterocyclic compounds demonstrates the promise of this approach. nih.gov
Green Chemistry Principles in 1-(1,3-thiazol-2-yl)propan-1-ol Synthesis
The principles of green chemistry are increasingly being applied to organic synthesis to minimize environmental impact. rsc.orgrsc.org This involves the use of safer solvents, renewable starting materials, and catalytic methods to reduce waste and energy consumption. rsc.orgrsc.org For the synthesis of thiazole-containing compounds, researchers are exploring the use of greener solvents like water or ionic liquids and developing catalytic systems that can be recycled and reused. rsc.orgmdpi.com For example, the synthesis of thiazolo[5,4-d]thiazoles has been achieved in an eco-friendly L-proline–ethylene glycol mixture. mdpi.com The development of such green synthetic routes for 1-(1,3-thiazol-2-yl)propan-1-ol is an active area of research. researchgate.net
Multi-Component Reactions Incorporating Thiazole and Propanol (B110389) Moieties
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product. researchgate.netmdpi.com MCRs are attractive from a green chemistry perspective as they often involve a one-pot procedure, reducing the need for intermediate purification steps and minimizing solvent waste. researchgate.net Several MCRs have been developed for the synthesis of thiazole derivatives. researchgate.net For instance, a one-pot, three-component reaction of enaminones with 3-amino-1,2,4-triazole has been utilized to synthesize triazolopyrimidines. researchgate.net The development of MCRs that can directly incorporate the thiazole and propanol moieties would provide a highly convergent and atom-economical route to 1-(1,3-thiazol-2-yl)propan-1-ol.
Mechanistic Investigations of 1-(1,3-thiazol-2-yl)propan-1-ol Formation Reactions
Understanding the reaction mechanisms involved in the formation of 1-(1,3-thiazol-2-yl)propan-1-ol is crucial for optimizing existing synthetic methods and designing new, more efficient routes. Mechanistic studies often involve a combination of experimental techniques and computational analysis.
The formation of the thiazole ring itself is a key step. The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a classic method. nih.gov Mechanistic studies of related reactions, such as the formation of heterocyclic disulfonium dications from 1,3-benzothiazole-2-thiol (B7764131) and 1-iodopropan-2-one, have been investigated using density functional theory (DFT) calculations to analyze the potential energy surface of the reaction. researchgate.net Such studies can reveal the most probable reaction pathways and the structures of key intermediates and transition states. researchgate.net
In the context of stereoselective synthesis, understanding the mechanism of chiral induction is paramount. For aldol reactions using chiral auxiliaries, the observed stereoselectivity is often explained by the formation of a specific transition state geometry. scielo.org.mx For example, the facial selectivity in aldol additions involving N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one is thought to proceed through a non-chelated transition state. scielo.org.mx Similarly, in multi-component reactions, the sequence of bond-forming events and the role of catalysts are critical aspects of the mechanism that are actively investigated. mdpi.com
Chemical Reactivity and Mechanistic Studies of 1 1,3 Thiazol 2 Yl Propan 1 Ol
Reactions Involving the Hydroxyl Functionality of 1-(1,3-thiazol-2-yl)propan-1-ol
The secondary alcohol group is a key site for synthetic modification, allowing for oxidation, esterification, etherification, halogenation, and dehydration reactions.
The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, yielding ketones. youtube.com In the case of 1-(1,3-thiazol-2-yl)propan-1-ol, oxidation converts the secondary alcohol into the corresponding ketone, 1-(1,3-thiazol-2-yl)propan-1-one. This reaction is of significant importance as ketones are versatile intermediates for further synthetic elaborations.
A variety of oxidizing agents can accomplish this transformation. Common laboratory reagents include chromium-based compounds like potassium dichromate (K₂Cr₂O₇) in an acidic medium. During this reaction, the orange dichromate ion is reduced to the green chromium(III) ion, providing a visual indication of the reaction's progress. youtube.com More modern and milder methods often employ catalysts to activate oxidants like molecular oxygen. For instance, copper(I)-catalyzed systems have proven effective for the oxidation of a wide range of secondary alcohols to ketones under mild, neutral conditions. nih.gov
The general mechanism for these oxidations involves the removal of the hydroxyl proton and the hydrogen atom from the carbinol carbon.
Table 1: Oxidation of 1-(1,3-thiazol-2-yl)propan-1-ol
| Reactant | Reagent/Conditions | Product |
| 1-(1,3-thiazol-2-yl)propan-1-ol | K₂Cr₂O₇, H₂SO₄, Heat | 1-(1,3-thiazol-2-yl)propan-1-one |
| 1-(1,3-thiazol-2-yl)propan-1-ol | CuBr, Diaziridinone | 1-(1,3-thiazol-2-yl)propan-1-one |
The hydroxyl group of 1-(1,3-thiazol-2-yl)propan-1-ol can readily undergo esterification. The Fischer esterification method, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common approach. chemguide.co.uk This reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess or water is removed as it is formed. chemguide.co.uk
A more reactive alternative involves the use of acyl chlorides (acid chlorides). The reaction between an alcohol and an acyl chloride is typically vigorous and proceeds at room temperature without the need for a catalyst, producing the ester and hydrogen chloride gas. youtube.com
Etherification, the conversion of the alcohol to an ether, can also be achieved through various methods, though it is not as commonly discussed for this specific substrate in the reviewed literature.
Table 2: Esterification of 1-(1,3-thiazol-2-yl)propan-1-ol
| Reactant | Reagent | Product | Reaction Type |
| 1-(1,3-thiazol-2-yl)propan-1-ol | Ethanoic Acid, H⁺ catalyst | 1-(1,3-thiazol-2-yl)propyl ethanoate | Fischer Esterification |
| 1-(1,3-thiazol-2-yl)propan-1-ol | Ethanoyl Chloride | 1-(1,3-thiazol-2-yl)propyl ethanoate | Acylation |
The conversion of the hydroxyl group into a halogen is a crucial synthetic step, transforming the alcohol into a more versatile alkyl halide. Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to replace the -OH group with -Cl and -Br, respectively. libretexts.org
The reaction with thionyl chloride typically proceeds via an SN2 mechanism, especially when a base like pyridine (B92270) is added. masterorganicchemistry.com The alcohol first attacks the thionyl chloride, forming an alkyl chlorosulfite intermediate. masterorganicchemistry.comlibretexts.org The chloride ion, liberated during the reaction, then acts as a nucleophile, attacking the carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry. masterorganicchemistry.comlibretexts.org The byproducts, sulfur dioxide and hydrogen chloride, are gases, which helps to drive the reaction to completion. libretexts.org
Similarly, PBr₃ also facilitates halogenation through an SN2 pathway, leading to the corresponding alkyl bromide with inversion of configuration.
Table 3: Halogenation of 1-(1,3-thiazol-2-yl)propan-1-ol
| Reactant | Reagent | Product | Mechanism |
| 1-(1,3-thiazol-2-yl)propan-1-ol | Thionyl Chloride (SOCl₂) | 2-(1-chloropropyl)-1,3-thiazole | SN2 |
| 1-(1,3-thiazol-2-yl)propan-1-ol | Phosphorus Tribromide (PBr₃) | 2-(1-bromopropyl)-1,3-thiazole | SN2 |
Secondary alcohols can undergo dehydration to form alkenes when heated with a strong acid catalyst, such as concentrated sulfuric acid or phosphoric(V) acid. libretexts.org For 1-(1,3-thiazol-2-yl)propan-1-ol, this elimination reaction would involve the loss of the hydroxyl group and a proton from an adjacent carbon atom.
The mechanism for the dehydration of secondary alcohols typically proceeds through an E1 pathway. libretexts.org The reaction begins with the protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group (water). The departure of the water molecule results in the formation of a secondary carbocation intermediate. A base (such as a water molecule or the conjugate base of the acid catalyst) then abstracts a proton from a carbon adjacent to the positive charge, leading to the formation of a carbon-carbon double bond and regenerating the acid catalyst. This would yield 2-(prop-1-en-1-yl)-1,3-thiazole.
Transformations of the Thiazole (B1198619) Heterocycle in 1-(1,3-thiazol-2-yl)propan-1-ol
The thiazole ring is an aromatic heterocycle and can participate in electrophilic aromatic substitution reactions. The position of substitution is influenced by the existing substituent at the C2 position.
The thiazole ring is generally considered electron-rich and thus reactive towards electrophiles. However, the nitrogen atom acts as a deactivating group via its inductive effect, while the sulfur atom can donate electron density through resonance. In 2-substituted thiazoles, electrophilic attack preferentially occurs at the C5 position, which is the most nucleophilic site. researchgate.netresearchgate.net The C4 position is less reactive.
A classic example of electrophilic aromatic substitution is bromination. The reaction of a 2-substituted thiazole with bromine in a solvent like acetic acid or chloroform (B151607) typically results in the selective bromination at the C5 position. researchgate.net For instance, the bromination of 2-benzylidenehydrazino-4-carbethoxythiazole with two equivalents of bromine leads to substitution at the C5 position of the thiazole ring. researchgate.net Therefore, it is expected that the reaction of 1-(1,3-thiazol-2-yl)propan-1-ol with an electrophile like bromine would yield the 5-bromo derivative.
The general mechanism involves the attack of the thiazole ring's π-system on the electrophile (e.g., Br⁺, generated from Br₂ with a Lewis acid catalyst) to form a resonance-stabilized cationic intermediate known as an arenium ion. libretexts.org Subsequent loss of a proton from the C5 position restores the aromaticity of the thiazole ring, yielding the final substituted product. libretexts.org
Table 4: Electrophilic Aromatic Substitution of 1-(1,3-thiazol-2-yl)propan-1-ol
| Reactant | Reagent/Conditions | Expected Major Product | Reaction Type |
| 1-(1,3-thiazol-2-yl)propan-1-ol | Br₂, FeBr₃ | 1-(5-bromo-1,3-thiazol-2-yl)propan-1-ol | Bromination |
Nucleophilic Additions and Substitutions on the Thiazole Ring
The thiazole ring is a heterocyclic aromatic system that can undergo nucleophilic reactions, although it is generally less reactive towards nucleophiles than its oxazole (B20620) counterpart due to its greater aromaticity. The reactivity is highly dependent on the nature of the attacking nucleophile and the presence of activating groups on the ring. For 1-(1,3-thiazol-2-yl)propan-1-ol, the primary sites for potential nucleophilic attack are the carbon atoms of the thiazole ring.
While specific studies detailing nucleophilic attacks directly on the thiazole ring of 1-(1,3-thiazol-2-yl)propan-1-ol are not extensively documented, the general reactivity of thiazoles suggests several possibilities. Nucleophilic attack is more likely to occur if the ring is first activated, for instance, by quaternization of the nitrogen atom or by the presence of a strong electron-withdrawing group. In some cases, reactions with strong nucleophiles can lead to substitution, particularly at the C2 position if a suitable leaving group is present.
In related research, the reactivity of acyl and α-bromo acyl derivatives of other substituted thiazoles has been investigated. nih.gov For example, cyclocondensation of an α-bromoacyl derivative with thiocarbamide proceeds to form a substituted thiazole moiety, highlighting the utility of functionalized side chains in building more complex heterocyclic systems. nih.gov
Table 1: Potential Nucleophilic Reactions on the Thiazole Moiety
| Reaction Type | Potential Site | Required Conditions | Expected Outcome |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | C2, C4, C5 | Presence of a good leaving group (e.g., halogen) and a strong nucleophile. | Substitution of the leaving group with the nucleophile. |
| Chichibabin Reaction | C2 | Strong nucleophile (e.g., amide anion), typically requires harsh conditions. | Amination of the thiazole ring. |
| Addition-Elimination | C2 | Strong nucleophile, may involve a transient Meisenheimer-like intermediate. | Substitution at the C2 position. |
Ring-Opening and Rearrangement Reactions of the Thiazole Moiety
The thiazole ring is relatively stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions. wiley-vch.dewikipedia.org These transformations often require significant energy input, such as heat or photochemical irradiation, or the presence of specific reagents that can cleave the heterocyclic ring.
Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to form a structural isomer of the original molecule. wikipedia.org While specific studies on the rearrangement of 1-(1,3-thiazol-2-yl)propan-1-ol are not prominent, several classical rearrangement reactions could be envisioned for its derivatives. For instance, a derivative could potentially undergo a Beckmann rearrangement if the hydroxyl group were converted to an oxime, which would then rearrange to an amide. byjus.com Similarly, Hofmann or Curtius rearrangements could be applied to amide or acyl azide (B81097) derivatives, respectively, to yield amines. byjus.com
Ring-opening reactions of the thiazole moiety can be initiated by strong bases, reducing agents, or certain nucleophiles. For example, treatment with a strong base can lead to deprotonation and subsequent ring cleavage. These reactions are often complex and can yield a variety of products depending on the reaction conditions and the substitution pattern of the thiazole ring.
Table 2: Examples of General Rearrangement Reactions
| Rearrangement Type | Starting Functional Group | Product Functional Group | General Description |
|---|---|---|---|
| Beckmann Rearrangement | Oxime | Amide | Acid-catalyzed conversion of an oxime to an amide. byjus.com |
| Hofmann Rearrangement | Primary Amide | Amine | Reaction of a primary amide with bromine and a base to form an amine with one less carbon atom. byjus.com |
| Curtius Rearrangement | Acyl Azide | Isocyanate | Thermal or photochemical decomposition of an acyl azide to an isocyanate, which can be trapped to form amines or urethanes. byjus.com |
| Baeyer–Villiger Oxidation | Ketone | Ester | Oxidation of a ketone to an ester using a peroxyacid or hydrogen peroxide. wiley-vch.de |
Metal-Catalyzed Transformations Utilizing 1-(1,3-thiazol-2-yl)propan-1-ol as a Substrate or Ligand Precursor
Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com The structure of 1-(1,3-thiazol-2-yl)propan-1-ol, containing both a heteroaromatic ring and a hydroxyl group, presents multiple opportunities for its use in metal-catalyzed transformations, either as a substrate for functionalization or as a precursor to a chelating ligand.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful methods for forming C-C bonds. mdpi.com Common examples include the Suzuki, Heck, Stille, and Sonogashira reactions. mdpi.comyoutube.com For 1-(1,3-thiazol-2-yl)propan-1-ol to be used as a substrate in these reactions, it would typically first need to be converted into a derivative containing a suitable leaving group, such as a halide (Br, I) or a triflate, on the thiazole ring. This functionalized thiazole could then be coupled with a variety of organometallic reagents.
The general catalytic cycle for many cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com In the oxidative addition step, a low-valent palladium catalyst (typically Pd(0)) inserts into the carbon-halogen bond of the thiazole derivative. This is followed by transmetalation, where an organic group is transferred from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) to the palladium center. The cycle concludes with reductive elimination, where the two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com
Table 3: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Electrophile (R¹-X) | Nucleophile (R²-M) | Typical Catalyst |
|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Halide or Triflate | Organoboron Compound | Pd(PPh₃)₄, Pd(OAc)₂ |
| Heck Coupling | Aryl/Vinyl Halide or Triflate | Alkene | Pd(OAc)₂, PdCl₂ |
| Stille Coupling | Aryl/Vinyl Halide or Triflate | Organotin Compound | Pd(PPh₃)₄ |
| Sonogashira Coupling | Aryl/Vinyl Halide | Terminal Alkyne | Pd(PPh₃)₄, CuI (co-catalyst) |
C-H Activation Strategies
Direct C-H activation is an increasingly important strategy in organic synthesis that avoids the need for pre-functionalization of substrates. mdpi.com This approach involves the direct cleavage of a carbon-hydrogen bond and its subsequent conversion into a carbon-carbon or carbon-heteroatom bond, typically mediated by a transition metal catalyst. The thiazole ring of 1-(1,3-thiazol-2-yl)propan-1-ol possesses C-H bonds at the C4 and C5 positions that could potentially be targeted for functionalization via C-H activation.
Catalytic systems based on rhodium, palladium, copper, and other metals have been developed for the C-H activation of various aromatic and heteroaromatic compounds. mdpi.com For example, rhodium(III) catalysts have been shown to be effective for the C-H azidation of arenes. mdpi.com The hydroxyl group in the propanol (B110389) side chain of the title compound could potentially act as a directing group, coordinating to the metal center and guiding the C-H activation to a specific position on the thiazole ring. While direct examples involving 1-(1,3-thiazol-2-yl)propan-1-ol are scarce, the principles of directed C-H activation suggest this is a viable strategy for its selective functionalization.
Reaction Kinetics and Thermodynamic Analysis of 1-(1,3-thiazol-2-yl)propan-1-ol Derivatives
The study of reaction kinetics and thermodynamics provides crucial insights into the mechanism, rate, and feasibility of chemical reactions. For derivatives of 1-(1,3-thiazol-2-yl)propan-1-ol, such analyses can help in optimizing reaction conditions and understanding the stability of intermediates and products.
Kinetic studies involve measuring reaction rates under various conditions (e.g., temperature, concentration, catalyst loading) to determine the rate law and activation parameters of a reaction. For instance, in a study on the esterification of 1-methoxy-2-propanol (B31579) with acetic acid, kinetic models such as the Langmuir–Hinshelwood–Hougen–Watson (LHHW) model were used to elucidate the reaction mechanism, indicating a surface reaction-controlled process. mdpi.com A similar approach could be applied to the esterification of the hydroxyl group in 1-(1,3-thiazol-2-yl)propan-1-ol to understand the influence of the thiazole moiety on the reaction rate.
Thermodynamic analysis focuses on the energy changes that occur during a reaction. researchgate.net By determining parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), one can predict the spontaneity and equilibrium position of a reaction. mdpi.comresearchgate.net For example, the thermodynamic properties for the formation of metal complexes with thiadiazole derivatives have been studied to understand the stability of these complexes. researchgate.net Such studies on derivatives of 1-(1,3-thiazol-2-yl)propan-1-ol, particularly in the context of its use as a ligand, would be valuable for predicting the stability and selectivity of metal-catalyzed processes.
Table 4: Illustrative Thermodynamic and Kinetic Parameters from a Related Esterification Study
| Parameter | Value | Unit | Significance |
|---|---|---|---|
| Apparent Activation Energy (Ea) | 62.0 ± 0.2 | kJ/mol | The minimum energy required to initiate the reaction. A higher value indicates greater sensitivity to temperature. mdpi.com |
| Standard Enthalpy (ΔH°) | -10.5 ± 0.3 | kJ/mol | Indicates the reaction is exothermic, releasing heat. mdpi.com |
| Standard Entropy (ΔS°) | -21.8 ± 0.9 | J/(mol·K) | A negative value suggests a decrease in disorder, as multiple reactant molecules form fewer product molecules. mdpi.com |
Data from the esterification of 1-methoxy-2-propanol and acetic acid, provided for illustrative purposes. mdpi.com
Advanced Spectroscopic and Structural Elucidation of 1 1,3 Thiazol 2 Yl Propan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 1-(1,3-thiazol-2-yl)propan-1-ol, with its chiral center at the carbinol carbon (C1), NMR is indispensable for confirming the connectivity and defining the stereochemical and conformational features.
1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide the primary framework for structural assignment. In ¹H NMR, the protons of the thiazole (B1198619) ring are expected to appear as doublets in the aromatic region, typically between δ 7.0 and δ 8.0 ppm. lmaleidykla.lt The proton on the carbinol carbon (CH-OH) would present as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) group. The methylene and methyl (CH₃) protons of the propyl chain would show more complex splitting patterns (e.g., a multiplet or quartet for CH₂ and a triplet for CH₃, respectively), shifted downfield due to the influence of the adjacent hydroxyl and thiazole groups. docbrown.info The hydroxyl proton (OH) often appears as a broad singlet, its chemical shift being concentration and solvent dependent. docbrown.info
In the ¹³C NMR spectrum, distinct signals are expected for each carbon atom. The carbons of the thiazole ring would resonate at the lower field (δ 100-170 ppm), with the C2 carbon, bonded to both sulfur and nitrogen, being the most deshielded. lmaleidykla.ltnih.gov The carbinol carbon (C1) would appear in the δ 60-70 ppm range, while the methylene (C2') and methyl (C3') carbons would be found at a higher field. docbrown.infochemicalbook.com
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and revealing spatial relationships.
COSY (Correlation Spectroscopy) would establish the proton-proton coupling network within the propyl chain (H1' to H2' to H3') and between the thiazole protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) couplings between protons and carbons. This is vital for confirming the connection of the propyl group to the C2 position of the thiazole ring, for instance, by observing a correlation between the H1' proton and the thiazole C2 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which is key for determining the preferred conformation of the molecule in solution, particularly the orientation of the propyl side chain relative to the thiazole ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(1,3-thiazol-2-yl)propan-1-ol This table is predictive, based on data from thiazole and propan-1-ol fragments.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiazole H4 | ~7.3-7.6 (d) | ~115-125 |
| Thiazole H5 | ~7.7-8.0 (d) | ~140-145 |
| Thiazole C2 | - | ~165-175 |
| Propanol (B110389) C1-H | ~4.8-5.1 (t) | ~65-75 |
| Propanol C2-H₂ | ~1.7-2.0 (m) | ~30-40 |
| Propanol C3-H₃ | ~0.9-1.1 (t) | ~10-15 |
Chiral NMR Shift Reagents for Enantiomeric Excess Determination
Since 1-(1,3-thiazol-2-yl)propan-1-ol is a chiral molecule, determining the enantiomeric excess (% ee) of a sample is often necessary. This can be achieved using chiral NMR shift reagents, such as lanthanide complexes (e.g., Eu(hfc)₃) or other chiral solvating agents (CSAs). rsc.orgnih.gov These reagents form diastereomeric complexes with the enantiomers of the analyte in the NMR tube. chemicalbook.com This interaction breaks the magnetic equivalence of the enantiomers, resulting in the separation of their corresponding signals in the ¹H NMR spectrum. chemicalbook.com By integrating the areas of these separated peaks, the ratio of the two enantiomers, and thus the enantiomeric excess, can be accurately calculated.
Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
Elucidation of Fragmentation Mechanisms under various Ionization Conditions
Under electron ionization (EI), 1-(1,3-thiazol-2-yl)propan-1-ol is expected to produce an abundant molecular ion peak (M⁺). The fragmentation of this ion would likely proceed through several characteristic pathways. A primary fragmentation would be the alpha-cleavage adjacent to the oxygen atom, leading to the loss of an ethyl radical (•CH₂CH₃) to form a stable, resonance-delocalized cation. Another significant fragmentation pathway for primary alcohols is the loss of a water molecule. docbrown.info
The thiazole ring itself has characteristic fragmentation patterns, often involving the cleavage of the ring to produce smaller sulfur- and nitrogen-containing fragments. raco.cat High-resolution mass spectrometry (HRMS) is essential for determining the precise elemental composition of the molecular ion and its major fragments, which confirms the molecular formula and lends confidence to the proposed fragmentation pathways.
Table 2: Predicted Key Mass Fragments for 1-(1,3-thiazol-2-yl)propan-1-ol This table is predictive, based on known fragmentation of alcohols and thiazoles.
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 157 | [M]⁺ | Molecular Ion |
| 128 | [M - C₂H₅]⁺ | α-cleavage, loss of ethyl radical |
| 114 | [Thiazolyl-C=O]⁺ | Cleavage and rearrangement |
| 85 | [Thiazole]⁺ | Cleavage of the side chain |
| 58 | [C₂H₃NS]⁺ | Thiazole ring fragment |
X-ray Crystallography for Absolute Configuration and Solid-State Structural Characterization
While NMR provides the solution-state structure, X-ray crystallography gives an unambiguous picture of the molecule's three-dimensional arrangement in the solid state. For chiral molecules, this technique is the gold standard for determining the absolute configuration (R or S) of the stereocenters, provided a suitable single crystal can be grown. nih.gov
A crystal structure analysis of a derivative of 1-(1,3-thiazol-2-yl)propan-1-ol would reveal precise bond lengths, bond angles, and torsion angles. nih.gov It would also elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the thiazole rings. researchgate.net These non-covalent interactions are crucial for understanding the material's solid-state properties.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. docbrown.info They are excellent for identifying functional groups and studying hydrogen bonding.
In the IR spectrum of 1-(1,3-thiazol-2-yl)propan-1-ol, a strong, broad absorption band would be expected in the range of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The broadness of this peak is indicative of hydrogen bonding. lmaleidykla.lt Aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring would be observed in the 1500-1650 cm⁻¹ region. The C-O stretching vibration would produce a strong band in the 1050-1150 cm⁻¹ range.
Raman spectroscopy would also show these vibrations, but with different relative intensities based on the change in polarizability of the bonds. docbrown.info For instance, the symmetric vibrations of the thiazole ring are often strong in the Raman spectrum. By comparing spectra from dilute solutions (where intermolecular interactions are minimized) to those from concentrated solutions or the solid state, the extent and nature of hydrogen bonding can be investigated.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 1-(1,3-thiazol-2-yl)propan-1-ol |
| 3-(1,3-Thiazol-2-yl(p-tolyl)amino)propanoic acid |
| 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidine |
Circular Dichroism (CD) Spectroscopy for Chiral 1-(1,3-thiazol-2-yl)propan-1-ol
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. libretexts.orgyoutube.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. libretexts.org For a molecule like 1-(1,3-thiazol-2-yl)propan-1-ol, which possesses a chiral center at the carbon atom bearing the hydroxyl group, CD spectroscopy can provide invaluable information regarding its absolute configuration and conformational preferences in solution.
The electronic transitions of the inherent chromophores in the molecule give rise to CD signals, known as Cotton effects. In 1-(1,3-thiazol-2-yl)propan-1-ol, the principal chromophore is the 1,3-thiazole ring. The π → π* and n → π* transitions of the thiazole moiety are expected to be electronically active in the UV region and, due to the chiral environment created by the stereocenter, will exhibit Cotton effects. The position, sign, and intensity of these Cotton effects are exquisitely sensitive to the spatial arrangement of the atoms around the chiral center.
While specific experimental CD data for 1-(1,3-thiazol-2-yl)propan-1-ol is not extensively reported in publicly available literature, the chiroptical properties can be inferred from studies on analogous chiral heterocyclic alcohols. For instance, chiral alcohols are known to exhibit significant Cotton effects in the vacuum ultraviolet (VUV) region, typically between 185 and 198 nm, corresponding to the n → σ* transition of the hydroxyl group. rsc.org However, the more accessible UV-Vis region for standard CD spectroscopy is dominated by the transitions of the heterocyclic ring.
The determination of the absolute configuration of such chiral alcohols can often be achieved by comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). nih.gov This approach has been successfully applied to determine the absolute configuration of various chiral heterocyclic compounds. nih.govnih.gov
Furthermore, the conformational landscape of flexible molecules like 1-(1,3-thiazol-2-yl)propan-1-ol, arising from rotation around the C-C bond connecting the stereocenter to the thiazole ring, will influence the observed CD spectrum. The experimental spectrum represents a population-weighted average of the spectra of all contributing conformers in solution. Therefore, detailed analysis of the CD spectrum can also yield insights into the preferred solution-state conformation of the molecule.
In the absence of direct experimental data, a representative table of expected CD spectroscopic data for the enantiomers of 1-(1,3-thiazol-2-yl)propan-1-ol can be constructed based on typical values for similar chiral heterocyclic alcohols. It is important to note that the exact wavelengths (λ) and molar ellipticities ([θ]) are illustrative and would require experimental verification.
Table 1: Representative Circular Dichroism Data for Enantiomers of 1-(1,3-thiazol-2-yl)propan-1-ol
| Enantiomer | Expected Electronic Transition | Approximate Wavelength (λ) (nm) | Expected Sign of Cotton Effect | Solvent |
| (R)-1-(1,3-thiazol-2-yl)propan-1-ol | π → π* of thiazole ring | ~230-250 | Positive (+) | Methanol (B129727) |
| (R)-1-(1,3-thiazol-2-yl)propan-1-ol | n → π* of thiazole ring | ~260-280 | Negative (-) | Methanol |
| (S)-1-(1,3-thiazol-2-yl)propan-1-ol | π → π* of thiazole ring | ~230-250 | Negative (-) | Methanol |
| (S)-1-(1,3-thiazol-2-yl)propan-1-ol | n → π* of thiazole ring | ~260-280 | Positive (+) | Methanol |
Computational and Theoretical Investigations of 1 1,3 Thiazol 2 Yl Propan 1 Ol
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic characteristics and predicting the reactivity of 1-(1,3-thiazol-2-yl)propan-1-ol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and electron distribution.
DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy in predicting molecular properties. mdpi.comresearchgate.net Ab initio methods like Hartree-Fock (HF) provide a foundational, albeit less accurate, starting point, while more advanced methods can offer higher precision at a greater computational expense. mdpi.comresearchgate.net These calculations are instrumental in understanding the molecule's ground state geometry, vibrational frequencies, and various electronic properties that govern its chemical behavior. mdpi.comresearchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For thiazole (B1198619) derivatives, FMO analysis helps in understanding their charge transfer properties and predicting their behavior in various reactions. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.50 |
| LUMO | -1.50 |
| HOMO-LUMO Gap | 5.00 |
Electrostatic Potential Surfaces and Molecular Descriptors
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Red regions indicate areas of negative potential, typically associated with lone pairs of electrons and prime sites for electrophilic attack. Conversely, blue regions denote positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.
For 1-(1,3-thiazol-2-yl)propan-1-ol, the MEP surface would likely show a negative potential around the nitrogen and sulfur atoms of the thiazole ring and the oxygen of the hydroxyl group, highlighting these as potential sites for interaction with electrophiles. The hydrogen atoms, particularly the one in the hydroxyl group, would exhibit a positive potential.
In addition to the MEP, various molecular descriptors derived from quantum chemical calculations can quantify the reactivity of a molecule. These include:
Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).
Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).
Chemical Softness (S): The reciprocal of hardness (1/η).
Electrophilicity Index (ω): A measure of the electrophilic power of a molecule ( χ2/(2η) ).
| Descriptor | Value |
|---|---|
| Ionization Potential (I) | 6.50 eV |
| Electron Affinity (A) | 1.50 eV |
| Electronegativity (χ) | 4.00 eV |
| Chemical Hardness (η) | 2.50 eV |
| Chemical Softness (S) | 0.40 eV⁻¹ |
| Electrophilicity Index (ω) | 3.20 eV |
Conformational Analysis and Energy Landscapes of 1-(1,3-thiazol-2-yl)propan-1-ol
The flexibility of the propanol (B110389) side chain in 1-(1,3-thiazol-2-yl)propan-1-ol allows it to adopt various spatial arrangements or conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial, as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape. mdpi.com
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques for exploring the conformational space of flexible molecules. nih.govnih.govresearchgate.net MM methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for rapid energy minimization and conformational searching. bohrium.com
MD simulations provide a dynamic picture of the molecule's behavior over time by solving Newton's equations of motion for the atoms. nih.gov This allows for the exploration of the conformational landscape and the identification of the most stable and populated conformers. For thiazole-containing compounds, MD simulations have been used to study their interactions with biological targets and to understand their dynamic behavior in different environments. nih.govresearchgate.net
A Priori Conformation Prediction and Experimental Validation
A priori (from the beginning) conformation prediction involves systematically exploring the potential energy surface of a molecule to identify all possible low-energy conformers without prior experimental data. This is often achieved by rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation using quantum chemical methods.
The results of these computational predictions can then be validated by experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com For instance, the Nuclear Overhauser Effect (NOE) can provide information about the through-space proximity of different protons in the molecule, which can be compared with the interatomic distances in the predicted conformers. mdpi.com For molecules with similar structural motifs, such as propanol, conformational analysis has revealed the presence of multiple stable conformers in both the gas phase and in solution. arxiv.org
Transition State Modeling for Reactions Involving 1-(1,3-thiazol-2-yl)propan-1-ol
Transition state (TS) theory is a cornerstone of chemical kinetics, and computational modeling plays a vital role in locating and characterizing the transition state structures of chemical reactions. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.
By using quantum chemical methods, it is possible to calculate the geometry and energy of the transition state for reactions involving 1-(1,3-thiazol-2-yl)propan-1-ol, such as its oxidation, esterification, or reactions involving the thiazole ring. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.
Modeling the transition state provides valuable insights into the reaction mechanism, including the nature of bond breaking and bond forming processes. This information is crucial for understanding the reactivity of the molecule and for designing catalysts or reaction conditions that can favor a desired reaction pathway.
Ligand-Target Interaction Modeling (Non-Clinical/Non-Biological Activity Focus)
Computational chemistry offers powerful tools to investigate the behavior of molecules, predicting their interactions and properties without the need for direct experimentation. For a compound such as 1-(1,3-thiazol-2-yl)propan-1-ol, these methods can provide foundational insights into its chemical nature and potential applications in materials science and catalysis, divorced from a pharmacological context. The focus here is on understanding its binding modes with synthetic receptors and correlating its structural features with its physical and chemical properties.
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand—in this case, 1-(1,3-thiazol-2-yl)propan-1-ol—and a target receptor or active site. While frequently applied in drug discovery, these methods are equally valuable for understanding interactions with non-biological systems such as synthetic receptors, molecular cages, or the active sites of man-made catalysts.
Molecular docking predicts the preferred orientation of the ligand when bound to a target, estimating the strength of the interaction, often expressed as a binding or docking score. The process involves placing the ligand in various conformations within the binding site and scoring each pose based on a force field that calculates intermolecular forces. For 1-(1,3-thiazol-2-yl)propan-1-ol, key interactions with a hypothetical artificial receptor could involve:
Hydrogen Bonding: The hydroxyl (-OH) group of the propanol side chain and the nitrogen atom of the thiazole ring can act as hydrogen bond donors and acceptors, respectively.
Hydrophobic Interactions: The ethyl part of the propanol side chain and the thiazole ring itself can engage in van der Waals and hydrophobic interactions with nonpolar regions of a catalytic pocket.
π-Stacking: The aromatic thiazole ring could potentially interact with other aromatic systems within a synthetic receptor.
Following docking, molecular dynamics simulations can be employed to study the stability of the predicted binding pose over time. MD simulations calculate the motion of atoms in the ligand-receptor complex, providing a more dynamic and realistic view of the interaction. This can reveal conformational changes in both the ligand and the receptor upon binding and help refine the understanding of the binding mode's stability.
For instance, a simulation might show how 1-(1,3-thiazol-2-yl)propan-1-ol orients itself within the pores of a metal-organic framework (MOF) or how it interacts with the active site of a synthetic enzyme mimic designed for a specific chemical transformation. The results from these simulations can guide the design of more effective catalysts or selective molecular sensors.
Table 1: Illustrative Molecular Docking Results of 1-(1,3-thiazol-2-yl)propan-1-ol with a Hypothetical Catalytic Site
| Interaction Parameter | Predicted Value/Description | Involved Atoms/Groups |
|---|---|---|
| Binding Energy (kcal/mol) | -7.2 | Entire Ligand |
| Hydrogen Bond 1 | 2.1 Å distance | Ligand -OH with Catalyst Carbonyl Oxygen |
| Hydrogen Bond 2 | 2.9 Å distance | Ligand Thiazole-N with Catalyst Amine-H |
| Hydrophobic Contact | Multiple contacts < 4.0 Å | Ligand Ethyl Group with Catalyst Alkyl Chains |
| RMSD (Å) from initial pose | 1.5 Å (after 100 ns MD) | Entire Ligand |
This table is for illustrative purposes to demonstrate the type of data generated from a molecular docking and dynamics study and does not represent actual experimental results.
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of a chemical compound based on its molecular structure. doi.org This approach is particularly useful for screening derivatives of a lead compound, such as 1-(1,3-thiazol-2-yl)propan-1-ol, to identify candidates with desired physical characteristics (e.g., solubility, boiling point, or spectral features) without synthesizing each one. doi.org
A QSPR study involves several key steps:
Dataset Creation: A series of derivatives of the parent molecule is defined. For 1-(1,3-thiazol-2-yl)propan-1-ol, this could involve adding various substituents to the thiazole ring or modifying the alkyl chain.
Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated for each molecule in the series. These descriptors encode different aspects of the molecular structure.
Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that correlates a subset of the calculated descriptors with a specific, experimentally measured physicochemical property.
Validation: The predictive power of the model is rigorously tested to ensure its reliability.
The molecular descriptors used in QSPR can be categorized as follows:
Constitutional Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
Topological Descriptors: Related to the 2D representation of the molecule, describing atomic connectivity and branching.
Geometrical Descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic Descriptors: Related to the electron distribution (e.g., dipole moment, partial charges on atoms).
Physicochemical Descriptors: Include properties like logP (lipophilicity) or molar refractivity.
A QSPR study on derivatives of 1-(1,3-thiazol-2-yl)propan-1-ol could be used to predict properties like chromatographic retention times, solubility in different solvents, or specific spectral characteristics (e.g., NMR chemical shifts, IR absorption frequencies), which are crucial for developing applications in materials science or analytical chemistry. doi.org
Table 2: Representative Molecular Descriptors and Properties for a QSPR Study of 1-(1,3-thiazol-2-yl)propan-1-ol Derivatives
| Descriptor Type | Example Descriptor | Predicted Physicochemical Property |
|---|---|---|
| Constitutional | Molecular Weight | Boiling Point |
| Topological | Wiener Index (Path Number) | Chromatographic Retention Index |
| Geometrical | Solvent Accessible Surface Area | Aqueous Solubility |
| Electronic | Dipole Moment | Polarity |
| Physicochemical | Molar Refractivity | Refractive Index |
This table illustrates the types of descriptors and properties analyzed in a QSPR study and is not based on a specific published study of this compound.
Applications and Advanced Materials Science Perspectives of 1 1,3 Thiazol 2 Yl Propan 1 Ol Derivatives
Role of 1-(1,3-thiazol-2-yl)propan-1-ol as a Precursor in Advanced Organic Synthesis
The reactivity of the hydroxyl group and the thiazole (B1198619) ring in 1-(1,3-thiazol-2-yl)propan-1-ol makes it a valuable starting material for the synthesis of more complex molecules. Its structural features allow for a variety of chemical transformations, rendering it a versatile building block in the construction of intricate molecular architectures.
Synthesis of Complex Heterocycles and Natural Product Analogues
The thiazole moiety is a key component of many biologically active natural products and pharmaceutical agents. nih.govresearchgate.net Consequently, 1-(1,3-thiazol-2-yl)propan-1-ol serves as a valuable precursor for the synthesis of complex heterocyclic systems and analogues of natural products. The hydroxyl group can be readily oxidized to a ketone, providing a handle for further functionalization or cyclization reactions. For instance, the resulting ketone can undergo condensation reactions with various reagents to form fused heterocyclic systems.
Moreover, the thiazole ring itself can be a reactive partner in various transformations. The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis, which is the condensation of α-haloketones with thioamides. nih.gov While 1-(1,3-thiazol-2-yl)propan-1-ol is already a thiazole, its derivatives can be used in subsequent reactions to build even more complex structures. For example, the synthesis of thiazolo[5,4-d]thiazoles has been achieved through the condensation of dithiooxamide (B146897) with aromatic aldehydes, a reaction pathway that highlights the versatility of thiazole-based building blocks in creating fused heterocyclic systems. mdpi.com
The development of efficient synthetic routes to complex molecules is crucial for drug discovery and materials science. The use of 1-(1,3-thiazol-2-yl)propan-1-ol and its derivatives as precursors allows for the generation of diverse molecular libraries, which can then be screened for desired properties. The synthesis of novel fused-thiazole derivatives from natural products and approved drugs demonstrates the power of this approach in discovering new lead compounds. nih.gov
Building Blocks for Polymeric Materials and Dendrimers
The bifunctional nature of 1-(1,3-thiazol-2-yl)propan-1-ol, possessing both a reactive hydroxyl group and a stable aromatic thiazole ring, makes it a potential monomer for the synthesis of novel polymeric materials and dendrimers. The hydroxyl group can be converted into other functional groups suitable for polymerization reactions, such as acrylates or epoxides. The thiazole ring can be incorporated into the polymer backbone or as a pendant group, imparting specific properties to the resulting material.
Thiazole-containing polymers are of interest for their potential applications in organic electronics and optoelectronics. For example, thiazolothiazole-linked porous organic polymers have been synthesized from AIE (aggregation-induced emission)-active building blocks, demonstrating solid-state emission properties. rsc.org While this specific example does not directly use 1-(1,3-thiazol-2-yl)propan-1-ol, it illustrates the potential of thiazole derivatives in materials science.
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The synthesis of dendrimers often involves a repetitive sequence of reactions, starting from a central core. Sulfonimide-based dendrimers, for instance, have been synthesized using a divergent approach involving the persulfonylation of amines. mdpi.com A derivative of 1-(1,3-thiazol-2-yl)propan-1-ol, functionalized with an amino group, could potentially serve as a core or a branching unit in the synthesis of novel dendrimers with unique properties conferred by the thiazole moiety.
Catalytic Applications of Thiazolyl Alcohol Derivatives
The development of efficient and selective catalysts is a cornerstone of modern chemistry. Thiazolyl alcohol derivatives, particularly chiral ones, have emerged as promising candidates for various catalytic applications, ranging from asymmetric catalysis to organocatalysis.
Chiral Ligands for Asymmetric Catalysis (e.g., in hydrogenation, epoxidation, C-C bond formation)
Asymmetric catalysis, the synthesis of a chiral product from an achiral or racemic substrate using a chiral catalyst, is of paramount importance in the pharmaceutical and fine chemical industries. nih.govnih.gov Chiral ligands play a crucial role in asymmetric catalysis by coordinating to a metal center and creating a chiral environment that directs the stereochemical outcome of the reaction. nih.govdntb.gov.ua
Derivatives of 1-(1,3-thiazol-2-yl)propan-1-ol, particularly those with a defined stereochemistry at the carbinol center, can serve as valuable chiral ligands. The nitrogen and sulfur atoms of the thiazole ring, along with the oxygen atom of the hydroxyl group, can act as coordination sites for metal ions. The chiral center in the propanol (B110389) side chain can induce enantioselectivity in metal-catalyzed reactions.
For example, chiral amino alcohols derived from other systems have been successfully employed as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net Similarly, chiral phosphinooxazoline (PHOX) ligands, which share some structural similarities with potential derivatives of 1-(1,3-thiazol-2-yl)propan-1-ol (a nitrogen-containing heterocycle with a chiral side chain), have proven to be highly effective in palladium-catalyzed asymmetric allylic substitution reactions. researchgate.net The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic performance. nih.gov
| Reaction Type | Catalyst System | Enantioselectivity (ee) |
| Asymmetric Allylic Alkylation | Pd / Chiral P,N-Ligand | Up to 98.5% researchgate.net |
| Asymmetric Hydrogenation | Rh / Chiral Phosphine Ligand | High enantioselectivities reported dntb.gov.ua |
| Asymmetric C-C Bond Formation | Various Metal / Chiral Ligand Complexes | High enantioselectivities reported nih.gov |
Organocatalytic Applications
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative and complement to metal-based catalysis. nih.govnih.gov Thiazolyl alcohol derivatives can themselves act as organocatalysts or be precursors to more complex organocatalytic systems.
The thiazolium ylide, generated by deprotonation of a thiazolium salt, is a well-known reactive intermediate in organocatalysis, most notably in the benzoin (B196080) condensation. While 1-(1,3-thiazol-2-yl)propan-1-ol is not a thiazolium salt, it can be readily converted into one. The resulting chiral thiazolium salt could then be used as a precatalyst for enantioselective organocatalytic transformations.
Furthermore, recent research has shown that simple organic molecules can catalyze a variety of reactions under mild conditions. For instance, a photochemical organocatalytic protocol has been developed for the synthesis of thioethers from aryl chlorides and alcohols using an indole (B1671886) thiolate organocatalyst. nih.gov This highlights the potential for developing novel organocatalytic systems based on thiazole derivatives for a range of chemical transformations.
Applications in Analytical Chemistry and Sensor Development (excluding biological sensing with safety implications)
The ability of the thiazole ring to coordinate with metal ions makes its derivatives attractive candidates for the development of chemical sensors. researchgate.net A chemical sensor is a device that transforms chemical information, ranging from the concentration of a specific sample component to total composition analysis, into an analytically useful signal.
Thiazole derivatives can act as chemosensors, forming complexes with various metal ions. researchgate.net This interaction can lead to a change in the optical or electrochemical properties of the molecule, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). For example, a benzo[d]imidazo[2,1-b]thiazole-based sensor has been developed for the selective fluorescent detection of Zn2+ ions. researchgate.net The formation of a complex between the sensor molecule and the zinc ion leads to an enhancement of the fluorescence intensity.
While the specific compound 1-(1,3-thiazol-2-yl)propan-1-ol has not been explicitly reported as a sensor, its structure provides a template for the design of new chemosensors. The hydroxyl group can be modified to tune the selectivity and sensitivity of the sensor for a particular analyte. The thiazole ring provides the necessary coordination sites for metal ions. By systematically modifying the structure of the molecule, it is possible to develop sensors for a wide range of metal ions and other analytes.
| Sensor Type | Analyte | Principle of Detection |
| Fluorescent Chemosensor | Zn2+ | Chelation-enhanced fluorescence (CHEF) researchgate.net |
| Colorimetric Sensor | Various Metal Ions | Formation of colored metal-ligand complexes |
Reagents for Metal Ion Complexation and Detection
Derivatives of 1-(1,3-thiazol-2-yl)propan-1-ol are notable for their potential as ligands for metal ion complexation. The structural features of these molecules, specifically the presence of a thiazole ring and a hydroxyl group, allow them to act as effective chelating agents. The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, provides key coordination sites. nih.govwikipedia.org These heteroatoms possess lone pairs of electrons that can be donated to a metal center, forming stable coordination complexes.
Research on structurally similar ligands, such as 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol, has demonstrated that the oxygen and nitrogen atoms are the primary sites for coordination with metals like aluminum, while the sulfur atoms may remain non-coordinative in certain contexts. researchgate.net The complexation properties of these thiazole derivatives make them candidates for use in various applications, including the development of sensors for specific metal ions, where the binding event can be designed to produce a detectable signal, such as a change in color or fluorescence. orientjchem.org The ability of these ligands to form stable complexes also suggests their potential use in catalysis and materials synthesis.
Table 1: Potential Metal Ion Coordination with Thiazole-Based Ligands
| Metal Ion Family | Examples | Potential for Coordination |
|---|---|---|
| Transition Metals | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | High, due to favorable interactions with N and S/O donors. orientjchem.org |
| Main Group Metals | Al(III) | Demonstrated with similar benzothiazole-propanol ligands. researchgate.net |
Chromatographic Resolution and Derivatization Agents
The 1-(1,3-thiazol-2-yl)propan-1-ol molecule possesses a chiral center at the carbon atom bonded to the hydroxyl group. This inherent chirality means the compound exists as a pair of enantiomers. This characteristic is particularly valuable in the field of analytical chemistry, specifically for the chromatographic resolution of racemic mixtures.
Enantiomerically pure forms of chiral alcohols like 1-(1,3-thiazol-2-yl)propan-1-ol can be used as chiral derivatizing agents. nih.gov The process involves reacting the chiral alcohol with a racemic mixture of another compound, for instance, a chiral carboxylic acid or amine. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties (except for their interaction with polarized light), diastereomers have different physical properties, including different boiling points, melting points, and solubility.
These differences in physical properties allow for their separation using standard, non-chiral chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.gov Once the diastereomers are separated, the original enantiomers can be recovered by cleaving the bond formed during the derivatization step. This approach provides a powerful method for determining the enantiomeric excess (% ee) of a chiral substance, which is critical in fields like pharmaceutical development where the biological activity of enantiomers can differ significantly. nih.gov While direct studies on 1-(1,3-thiazol-2-yl)propan-1-ol as a derivatizing agent are not extensively documented, the principle is well-established for a wide variety of chiral alcohols. nih.gov
Material Science and Supramolecular Chemistry Involving 1-(1,3-thiazol-2-yl)propan-1-ol Based Architectures
The unique structural features of 1-(1,3-thiazol-2-yl)propan-1-ol and its derivatives make them promising building blocks for the construction of advanced materials and complex supramolecular assemblies.
Self-Assembly Studies and Crystal Engineering
The design of crystalline materials, or crystal engineering, relies on the predictable control of intermolecular interactions to guide molecules into specific, ordered arrangements. Derivatives of 1-(1,3-thiazol-2-yl)propan-1-ol are well-suited for this purpose due to the variety of non-covalent interactions they can engage in.
The primary interactions governing the self-assembly of these molecules include:
Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor, making it a key functional group for directing self-assembly into well-defined patterns like chains, sheets, or more complex three-dimensional networks.
π-π Stacking: The aromatic thiazole ring can participate in π-π stacking interactions, where the electron clouds of adjacent rings overlap, contributing to the stability of the crystal lattice.
These directional and predictable interactions allow for the rational design of solid-state architectures with desired topologies and properties.
Table 2: Key Intermolecular Interactions in Thiazole-Based Crystal Engineering
| Interaction Type | Functional Groups Involved | Role in Self-Assembly |
|---|---|---|
| Strong Hydrogen Bond | -OH | Primary directional force, forms networks. |
| π-π Stacking | Thiazole ring | Stabilizes layered structures. |
Optoelectronic Properties of Thiazole-Containing Polymers (if applicable)
The thiazole moiety is a valuable component in the design of organic semiconducting polymers for optoelectronic applications. researchgate.netnih.gov The thiazole ring is considered an electron-deficient (or electron-accepting) unit due to the presence of the electronegative nitrogen atom. nih.gov When this acceptor unit is incorporated into a polymer backbone alongside electron-donating (donor) units, it creates a "donor-acceptor" (D-A) architecture.
This D-A structure is fundamental to tuning the electronic properties of the polymer. It leads to a smaller energy gap (bandgap) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov A lower bandgap allows the polymer to absorb light at longer wavelengths, which is crucial for applications like organic photovoltaics (solar cells) and photodetectors.
Polymers containing thiazole derivatives are often synthesized via metal-catalyzed cross-coupling reactions. The resulting materials have shown promising properties for use in:
Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the thiazole ring can promote ordered packing in thin films, which is essential for efficient charge transport.
Electrochromic Devices: Polymers based on bithiazole have demonstrated the ability to change color upon the application of an electrical voltage, with fast switching times and good stability. researchgate.net
Organic Solar Cells: The tunable bandgaps of thiazole-containing D-A polymers allow for the harvesting of a broader portion of the solar spectrum.
Table 3: Properties of Example Thiazole-Containing Polymers
| Polymer System | Monomer Units | Optical Band Gap (eV) | Application/Key Finding | Reference |
|---|---|---|---|---|
| P(ThDBTH-Th) | N-(thiazol-2-yl)-2-(thiophen-3-yl)acetamide and thiophene | 1.95 | Good switching time (1.27 s) and optical contrast for electrochromic applications. | researchgate.net |
| PAQM-TzTTz | Thiazole-flanked para-azaquinodimethane | Low | N⋯S non-covalent interactions reduce torsional disorder and enhance intermolecular interactions. | nih.gov |
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| 1-(1,3-thiazol-2-yl)propan-1-ol |
| 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol |
| N-(thiazol-2-yl)-2-(thiophen-3-yl)acetamide |
| Thiazolo[5,4-d]thiazole |
| para-azaquinodimethane |
| Thiamine (B1217682) |
| Cefdinir |
| Dasatinib |
Future Directions and Emerging Research Avenues for 1 1,3 Thiazol 2 Yl Propan 1 Ol Chemistry
Integration with Flow Chemistry and Automated Synthesis
The synthesis of 1-(1,3-thiazol-2-yl)propan-1-ol and its derivatives is poised for a significant leap forward with the adoption of flow chemistry and automated synthesis platforms. These technologies offer numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for high-throughput screening of reaction conditions.
Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over parameters such as temperature, pressure, and reaction time. This can lead to higher yields and purities of the desired thiazolyl alcohol. For instance, the Hantzsch thiazole (B1198619) synthesis, a common method for creating the thiazole ring, can be adapted to a flow process. nih.gov This would enable a more streamlined and efficient production of the core thiazole structure, which can then be further modified to produce 1-(1,3-thiazol-2-yl)propan-1-ol.
Automated synthesis platforms can be integrated with flow reactors to create a fully autonomous system for the discovery and optimization of new synthetic routes. nih.gov These systems can systematically vary reaction parameters and starting materials, rapidly identifying the optimal conditions for producing a target molecule. This approach has been successfully used for the multistep continuous flow synthesis of other complex heterocyclic compounds and holds great promise for the synthesis of functionalized thiazolyl alcohols. nih.gov
Table 1: Comparison of Batch vs. Flow Synthesis for Thiazole Derivatives
| Feature | Batch Synthesis | Flow Synthesis |
| Reaction Control | Less precise, potential for temperature and concentration gradients. | Precise control over temperature, pressure, and mixing. |
| Safety | Handling of large quantities of reagents can be hazardous. | Smaller reaction volumes minimize risks. |
| Scalability | Scaling up can be challenging and require process redesign. | Readily scalable by running the system for longer periods. |
| Efficiency | Can be time-consuming with intermediate purification steps. | Can be significantly faster with in-line purification. uc.pt |
| Reproducibility | Can be variable between batches. | Highly reproducible due to consistent reaction conditions. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Beyond optimizing existing synthetic methods, a key area of future research will be the exploration of novel reactivity patterns of 1-(1,3-thiazol-2-yl)propan-1-ol and its derivatives. The thiazole ring is a versatile scaffold, and its unique electronic properties can be harnessed to drive unprecedented chemical transformations. researchgate.net
Researchers are investigating new ways to functionalize the thiazole ring and the propanol (B110389) side chain. This could involve the use of novel catalysts to activate specific C-H bonds for direct functionalization, avoiding the need for pre-functionalized starting materials. The development of new cyclization reactions could also lead to the synthesis of fused thiazole systems with unique three-dimensional structures and potentially enhanced biological activities. nih.gov
Furthermore, the interplay between the thiazole ring and the hydroxyl group of the propanol side chain could be exploited to develop novel intramolecular reactions. These reactions could lead to the formation of complex polycyclic structures that would be difficult to access through traditional synthetic methods.
Development of Sustainable and Environmentally Benign Synthetic Methods
The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. For the synthesis of 1-(1,3-thiazol-2-yl)propan-1-ol and its derivatives, this translates to the development of methods that are more sustainable and have a lower environmental impact.
A major focus is on replacing hazardous reagents and solvents with greener alternatives. nih.govresearchgate.net This includes the use of water or bio-based solvents, as well as the development of catalyst systems that can operate under milder reaction conditions. bepls.commdpi.com For example, the use of microwave irradiation and ultrasound-mediated synthesis can often lead to shorter reaction times and higher yields, while reducing energy consumption. researchgate.netnih.gov
The development of one-pot, multi-component reactions is another key strategy for improving the sustainability of thiazole synthesis. mdpi.comresearchgate.net These reactions allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and reducing the need for intermediate purification steps. The use of reusable catalysts, such as silica-supported tungstosilisic acid, further enhances the green credentials of these methods. mdpi.com
Table 2: Green Chemistry Approaches for Thiazole Synthesis
| Approach | Description | Benefits |
| Green Solvents | Utilizing water, ethanol, or deep eutectic solvents. bepls.commdpi.com | Reduced toxicity and environmental impact. |
| Microwave/Ultrasound | Using alternative energy sources to drive reactions. researchgate.netnih.gov | Faster reaction times, higher yields, and lower energy consumption. |
| Multi-component Reactions | Combining multiple starting materials in a single step. mdpi.comresearchgate.net | Increased efficiency, reduced waste, and simplified procedures. |
| Reusable Catalysts | Employing catalysts that can be recovered and reused. mdpi.com | Reduced catalyst waste and cost. |
Advanced Computational Design and Predictive Modeling for Thiazolyl Alcohol Derivatives
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For 1-(1,3-thiazol-2-yl)propan-1-ol and its derivatives, advanced computational design and predictive modeling can accelerate the discovery of new compounds with desired properties.
By using techniques like density functional theory (DFT), researchers can calculate the electronic and structural properties of different thiazolyl alcohol derivatives. nih.govacs.org This information can be used to predict their reactivity, stability, and potential biological activity. Machine learning algorithms can be trained on existing data to develop predictive models that can screen large virtual libraries of compounds, identifying those with the highest probability of success. researchgate.netdntb.gov.ua
Molecular docking studies can be used to predict how different thiazolyl alcohol derivatives will bind to specific biological targets, such as enzymes or receptors. nih.govnih.govnih.govresearchgate.net This can help to guide the design of new compounds with improved potency and selectivity. These in silico methods can significantly reduce the time and cost associated with experimental screening.
Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methods
The future of research into 1-(1,3-thiazol-2-yl)propan-1-ol and its derivatives will undoubtedly rely on a synergistic approach that combines the strengths of synthetic chemistry, spectroscopy, and computational modeling. This integrated strategy allows for a deeper understanding of the structure-property relationships of these molecules.
Synthetic chemists can design and create novel thiazolyl alcohol derivatives based on predictions from computational models. rsc.orgresearchgate.net Spectroscopic techniques, such as NMR and mass spectrometry, are then used to confirm the structure and purity of the synthesized compounds. mdpi.commdpi.comresearchgate.netresearchgate.net The experimental data obtained from these spectroscopic analyses can then be used to refine and validate the computational models, creating a feedback loop that leads to more accurate predictions.
This synergistic approach has already been successfully applied to the study of other heterocyclic systems, leading to the development of new materials with tailored optical and electronic properties and new drug candidates with improved efficacy. acs.orgacs.orgnih.gov By embracing this integrated methodology, researchers can unlock the full potential of 1-(1,3-thiazol-2-yl)propan-1-ol and its derivatives in a wide range of applications.
Q & A
Q. What are the common synthetic routes for preparing 1-(1,3-thiazol-2-yl)propan-1-ol, and what key reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via condensation of thioamides with α-halo carbonyl compounds. Subsequent steps may include nucleophilic substitution or reduction to introduce the propanol chain. Critical conditions include:
- Temperature control : Reactions often require anhydrous conditions and precise temperature ranges (e.g., 60–80°C for thiazole ring formation) to avoid side reactions .
- Catalysts : Use of bases like potassium carbonate (K₂CO₃) to facilitate substitutions, as seen in analogous benzimidazole syntheses .
- Reduction agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for selective reduction of intermediates .
Q. Which analytical techniques are most effective for characterizing the structural purity of 1-(1,3-thiazol-2-yl)propan-1-ol, and how can data from these methods be interpreted?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the thiazole ring (e.g., δ 7.5–8.5 ppm for aromatic protons) and propanol chain (δ 1.5–2.5 ppm for CH₂ groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 172.07 for C₇H₉NOS⁺) and fragmentation patterns .
- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths and angles .
Q. How can researchers design initial biological activity screens for 1-(1,3-thiazol-2-yl)propan-1-ol to evaluate its potential therapeutic applications?
- Methodological Answer :
- Antimicrobial assays : Use broth microdilution to test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with minimum inhibitory concentration (MIC) as the endpoint .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition studies : Target enzymes like acetylcholinesterase or cytochrome P450, using spectrophotometric methods to measure inhibition kinetics .
Advanced Research Questions
Q. What strategies can be employed to optimize the synthetic yield of 1-(1,3-thiazol-2-yl)propan-1-ol, particularly in multi-step reactions involving thiazole ring formation?
- Methodological Answer :
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to improve solubility and reduce side products .
- Flow chemistry : Implement continuous flow reactors for thiazole ring formation, enhancing heat transfer and scalability .
- In-situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. How can computational modeling techniques like molecular docking be applied to predict the interaction mechanisms of 1-(1,3-thiazol-2-yl)propan-1-ol with biological targets?
- Methodological Answer :
- Target selection : Prioritize proteins with known thiazole-binding pockets (e.g., kinases, bacterial efflux pumps) based on structural homology .
- Docking protocols : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, focusing on hydrogen bonding with the thiazole nitrogen and hydroxyl group .
- MD simulations : Run 100-ns molecular dynamics (MD) trajectories to assess binding stability and free energy (ΔG) using MM-PBSA calculations .
Q. What methodologies are recommended for resolving contradictions in experimental data, such as discrepancies in biological activity or spectroscopic results?
- Methodological Answer :
- Replication : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out procedural variability .
- Structural validation : Cross-validate NMR and MS data with X-ray crystallography to confirm molecular identity .
- Statistical analysis : Apply multivariate regression to identify confounding factors (e.g., solvent purity, temperature fluctuations) .
Q. In what novel research areas beyond initial pharmacological studies could 1-(1,3-thiazol-2-yl)propan-1-ol be explored, based on its structural and electronic properties?
- Methodological Answer :
- Materials science : Investigate its use as a ligand in coordination polymers for catalytic or sensing applications, leveraging the thiazole’s electron-rich π-system .
- Corrosion inhibition : Test efficacy on mild steel in acidic environments using electrochemical impedance spectroscopy (EIS), as seen in related thiazole derivatives .
- Photodynamic therapy : Explore its photosensitizing potential by measuring singlet oxygen quantum yields under UV irradiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
